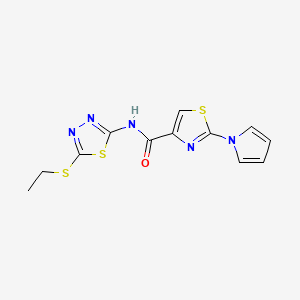
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as CFM-2, is a novel compound that has shown potential in scientific research. It is a small molecule inhibitor that has been studied for its effects on various biological pathways.
Wirkmechanismus
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide works by inhibiting the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide can induce apoptosis in cancer cells and prevent the accumulation of misfolded proteins in neurodegenerative diseases. N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and prevent the accumulation of misfolded proteins in neurodegenerative diseases. N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent effects on various biological pathways, including the proteasome and NF-κB. However, N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of the proteasome. Another area of research is the development of more water-soluble and bioavailable analogs of N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide. N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has also shown potential for the treatment of neurodegenerative diseases and inflammatory diseases, and further research is needed to explore these applications. Finally, N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to have anti-cancer effects, and future research could explore its potential as a cancer therapeutic.
Synthesemethoden
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide is synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-oxobutane-1,3-dihydrazone. This intermediate product is then reacted with methylhydrazine to form 1-(4-fluorophenyl)-3-oxobutane-1,3-dihydrazide. The final step involves the reaction of the dihydrazide with cyanomethyl bromide to form N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been studied for its effects on various biological pathways, including the inhibition of the proteasome and the induction of apoptosis in cancer cells. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory effects and has been studied for its potential to treat inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9-12(13(19)16-7-6-15)8-17-18(9)11-4-2-10(14)3-5-11/h2-5,8H,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMXSDWJWQENHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2521896.png)
![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)
![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)


![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)
(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)